molecular formula C8H10BNO4 B13550561 3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid

3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid

Cat. No.: B13550561
M. Wt: 194.98 g/mol
InChI Key: UBTKFMJWNSUQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid is an organic compound that features both boronic acid and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dihydroxyboranyl)-5-(methylamino)benzoic acid typically involves the introduction of boronic acid and amine groups onto a benzoic acid scaffold. One common method involves the reaction of 3-bromo-5-(methylamino)benzoic acid with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(dihydroxyboranyl)-5-(methylamino)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzoic acid: Similar structure but lacks the boronic acid group.

    4-(Dihydroxyboranyl)benzoic acid: Similar structure but lacks the amine group.

    3-(Aminomethyl)benzeneboronic acid: Similar structure but has a different substitution pattern on the aromatic ring.

Uniqueness

3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid is unique due to the presence of both boronic acid and amine functional groups on the same aromatic ring

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

3-borono-5-(methylamino)benzoic acid

InChI

InChI=1S/C8H10BNO4/c1-10-7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4,10,13-14H,1H3,(H,11,12)

InChI Key

UBTKFMJWNSUQLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)NC)C(=O)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.